Molecular Structure and Steric Properties of 2-Deoxy-2-Iodo-D-Glucose
Molecular Structure and Steric Properties of 2-Deoxy-2-Iodo-D-Glucose
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists
Executive Summary
2-Deoxy-2-iodo-D-glucose (2-IG) is a glucose analog where the hydroxyl group at the C-2 position is replaced by an iodine atom. While structurally related to the widely used PET tracer 2-deoxy-2-fluoro-D-glucose (2-FDG), 2-IG exhibits distinct physicochemical and biological properties driven primarily by the massive steric bulk and lipophilicity of the iodine atom. Unlike fluorine, which is isosteric with the hydroxyl group, iodine introduces significant steric strain, altering the molecule's interaction with hexokinase and glucose transporters (GLUTs). This guide provides an in-depth analysis of the molecular architecture, steric consequences, and synthetic pathways of 2-IG, contrasting it with its lighter halogenated counterparts.
Molecular Architecture
Conformation and Stereochemistry
Like D-glucose, 2-IG predominantly adopts the
-
Anomeric Center (C-1): Exists as an equilibrium mixture of
and anomers, though the -anomer is often thermodynamically preferred due to the equatorial position of the anomeric hydroxyl, despite the anomeric effect favoring the -form in some solvents. -
C-2 Substitution: The iodine atom resides at the C-2 position. In the
conformation, this position is equatorial. The equatorial placement is critical; an axial iodine (as in the mannose analog) would introduce severe severe 1,3-diaxial strain with the axial protons at C-4 and C-6.
Bond Lengths and Atomic Radii
The defining feature of 2-IG is the C-I bond. The difference in bond length and atomic radius between the native hydroxyl group and the iodine substitute is the primary driver of its altered biological activity.
| Parameter | C-OH (Glucose) | C-F (2-FDG) | C-I (2-IG) |
| Bond Length | ~1.43 Å | ~1.35 Å | ~2.14 Å |
| Van der Waals Radius | ~1.51 Å | ~1.47 Å | ~1.98 - 2.15 Å |
| Atomic Volume | Moderate | Small (Isosteric) | Massive |
Technical Insight: The C-I bond is approximately 50% longer than the C-F bond. This extends the electron cloud of the iodine atom significantly outward from the pyranose ring, creating a "steric wall" that can clash with tight enzymatic pockets designed for the smaller hydroxyl group.
Steric and Electronic Properties
The "Heavy Atom" Steric Effect
The iodine atom is not only large but also "soft" (polarizable). In the context of protein binding:
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Steric Exclusion: Enzymes with rigid active sites at the C-2 position (e.g., Hexokinase) tolerate Fluorine because it mimics the size of Oxygen. Iodine, however, exceeds the volume of the native hydroxyl group. This results in a drastically reduced affinity (
increases) or complete exclusion from the catalytic center. -
Lipophilicity: Iodine significantly increases the lipophilicity (LogP) of the molecule compared to glucose. This alters the membrane partition coefficient, potentially affecting passive diffusion rates independent of transporter-mediated uptake.
Electronic Polarizability
Unlike the highly electronegative and "hard" fluorine atom (which creates a strong dipole), iodine is less electronegative (2.66 vs 3.98 for F) and highly polarizable.
-
C-I Bond Stability: The C-I bond is weaker (
57 kcal/mol) compared to C-F ( 116 kcal/mol). This makes 2-IG susceptible to in vivo deiodination, a major challenge when using radioiodinated (I-123/I-125) analogs for imaging, as free iodide accumulates in the thyroid.
Biological Implications[1][2][3][4][5][6]
Interaction with GLUT Transporters
Glucose Transporters (GLUTs) generally tolerate modifications at the C-2 position (C-1, C-3, and C-4 are more critical for hydrogen bonding within the channel).
-
Transport Efficiency: 2-IG is recognized and transported by GLUT1, but the rate is often lower than that of glucose or 2-FDG. The steric bulk of iodine can impede the conformational shift the transporter undergoes during the "rocker-switch" mechanism.
Hexokinase and Metabolic Trapping
This is the critical divergence point between 2-FDG and 2-IG.
-
2-FDG: Is a substrate for Hexokinase (HK).[1][2] It gets phosphorylated to 2-FDG-6-phosphate.[1][2] Because it lacks the C-2 hydroxyl required for the next step (isomerization to fructose-6-phosphate), it is "metabolically trapped."
-
2-IG: The large iodine atom sterically hinders the active site of Hexokinase.
-
Substrate Activity: Literature indicates that HK affinity decreases as halogen size increases (F > Cl > Br > I).[3] 2-IG is a poor substrate for phosphorylation.
-
Consequence: Without efficient phosphorylation, 2-IG is not effectively trapped in the cell. It can wash out, making it less effective as a metabolic probe for glycolysis compared to FDG. Its utility is often limited to perfusion/transport studies or specific SPECT applications where metabolic trapping is less critical.
-
Visualization of Steric Impact
Figure 1: Comparative flow of Hexokinase interaction. Note the steric clash preventing efficient processing of 2-IG.
Experimental Protocols: Synthesis
The synthesis of 2-IG typically proceeds via the electrophilic addition of iodine to a glucal precursor.
Protocol: Iodination of D-Glucal
Objective: Synthesize 2-deoxy-2-iodo-D-glucose from D-glucal.
Reagents:
-
3,4,6-Tri-O-acetyl-D-glucal (or unprotected D-glucal)
-
N-Iodosuccinimide (NIS)
-
Nucleophilic solvent (e.g., Methanol or Propionitrile/Water)
Step-by-Step Workflow:
-
Activation: Dissolve D-glucal in the chosen solvent (e.g., acetonitrile/water).
-
Electrophilic Addition: Add 1.1 equivalents of N-Iodosuccinimide (NIS). The electrophilic iodine (
) attacks the C1-C2 double bond. -
Nucleophilic Attack: The solvent (water or alcohol) attacks the anomeric carbon (C-1). This forms the 2-iodo-glycoside intermediate.
-
Note: This reaction produces a mixture of
-manno and -gluco configurations. The gluco-configuration (equatorial iodine) is desired.
-
-
Hydrolysis/Deprotection: If acetylated glucal was used, remove protecting groups using Zemplén conditions (NaOMe/MeOH). If a methyl glycoside was formed, hydrolyze with dilute acid (HCl) to generate the free sugar.
-
Purification: The product is purified via silica gel column chromatography or HPLC.
Validation (NMR):
-
H-2 Signal: Look for the H-2 proton signal in the
-NMR. Due to the electronegativity of iodine (lower than oxygen), the H-2 signal will shift upfield relative to glucose but downfield relative to a simple alkane. The coupling constants ( and ) will confirm the equatorial position of the iodine (large axial-axial coupling with H-3 if H-2 is axial).
Figure 2: Electrophilic addition mechanism for the synthesis of 2-IG.
Comparative Analysis Table
| Feature | D-Glucose | 2-FDG (Fluorine) | 2-IG (Iodine) |
| C-2 Substituent | Hydroxyl (-OH) | Fluorine (-F) | Iodine (-I) |
| Substituent Radius | ~1.51 Å | ~1.47 Å | ~2.10 Å |
| Hexokinase Affinity | High ( | High | Very Low / Inhibitor |
| Metabolic Trapping | Metabolized to CO2 | Trapped as FDG-6-P | Poor / Washout |
| Bond Stability | High | High (C-F is strong) | Low (Deiodination risk) |
| Primary Use | Energy Source | PET Imaging (Metabolism) | SPECT Imaging (Perfusion/Transport) |
References
-
Review of Deoxy-Sugar Synthesis
- Title: Methods for 2-Deoxyglycoside Synthesis
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
-
Hexokinase Kinetics & Halogenated Analogs
-
Synthesis via Glycals
- Title: Facile Approaches to 2-Deoxy-d-glucose and 2-Deoxy-α-d-glucopyranonucleosides
- Source: ResearchG
-
URL:[Link]
-
Van der Waals Radii Data
- Title: Van der Waals Radii of Elements
- Source: CRC Handbook of Chemistry and Physics / Wikipedia (Consolidated D
-
URL:[Link]
-
GLUT Transporter Kinetics
- Title: Functional Properties and Genomics of Glucose Transporters
- Source: NIH / PubMed Central
-
URL:[Link]
